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Compound of Interest

Compound Name:
2-phenyl-N-(6-

quinoxalinyl)acetamide

CAS No.: 866131-30-8

Cat. No.: B2617002

Get Quote

Executive Summary
This guide provides a technical comparison between Quinoxaline (1,4-diazanaphthalene) and

Quinoline (1-azanaphthalene) scaffolds when coupled with an acetamide linker. While both

heterocycles are privileged structures in medicinal chemistry, the introduction of the second

nitrogen atom in the quinoxaline ring fundamentally alters the physicochemical profile, affecting

solubility, basicity, and target binding affinity.

Key Takeaway:

Quinoline Acetamides generally exhibit superior lipophilicity and are historically dominant in

DNA gyrase inhibition (antimicrobial) and antimalarial applications.

Quinoxaline Acetamides offer a broader "amphiphilic" profile with enhanced hydrogen-

bonding potential, showing higher potency in kinase inhibition (anticancer) and multidrug-

resistant (MDR) bacterial strains.
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Structural & Physicochemical Analysis[2][3]
The core difference lies in the electronic distribution of the heterocyclic ring. The acetamide

linker (

) acts as a flexible hinge, facilitating hydrogen bonding with receptor pockets.

Feature Quinoline Scaffold
Quinoxaline
Scaffold

Impact on Potency

Structure Benzopyridine (1 N) Benzopyrazine (2 N)
Quinoxaline is less

basic.[1]

Basicity (pKa) ~4.9 (Pyridinic N) ~0.6 (Pyrazinic N)

Quinoline is easier to

protonate at

physiological pH.

LogP (Lipophilicity) Higher Lower

Quinoxaline has better

water

solubility/bioavailabilit

y.

H-Bonding 1 Acceptor 2 Acceptors

Quinoxaline offers

additional binding

points for enzymes.

Electronic Nature Electron-deficient
Highly Electron-

deficient

Quinoxaline is more

reactive to

nucleophilic attack.

Visualization: Scaffold SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) divergence between

the two scaffolds.
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Acetamide Linker
(-NH-CO-CH2-)

Quinoline Scaffold
(1-Azanaphthalene)

Fused Benzene-Pyridine

Quinoxaline Scaffold
(1,4-Diazanaphthalene)

Fused Benzene-Pyrazine

High Lipophilicity
(Membrane Permeability)

Low pKa / Amphiphilic
(Reduced Trapping)

Target: DNA Gyrase
(Antimicrobial)

Target: Tyrosine Kinases
(Anticancer / VEGFR)

Target: Intercalation
(MDR Bacteria)

Click to download full resolution via product page

Caption: SAR divergence showing how the extra nitrogen in Quinoxaline shifts the target profile

from DNA Gyrase to Kinases and Intercalation.

Comparative Potency Profile
Antimicrobial Activity (MIC Values)
Quinoline acetamides are often designed as DNA gyrase inhibitors (similar to

fluoroquinolones). Quinoxaline acetamides, however, are gaining traction against resistant

strains due to their ability to intercalate DNA and inhibit protein synthesis.

Data Source: Comparative analysis of best-in-class derivatives from recent literature [1][2][5].
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Compound Class Test Organism MIC Range (µg/mL) Potency Notes

Quinoline Acetamides S. aureus (Gram +) 3.12 - 12.5

Highly potent;

comparable to

Ciprofloxacin in some

series.

Quinoxaline

Acetamides
S. aureus (Gram +) 6.25 - 25.0

Slightly lower potency

than quinolines

against standard

strains.

Quinoline Acetamides E. coli (Gram -) 6.25 - 50.0

Good activity,

dependent on side-

chain lipophilicity.

Quinoxaline

Acetamides
E. coli (Gram -) 3.9 - 15.6

Superior against some

Gram-negatives due

to better

polarity/transport.

Quinoxaline

Acetamides
M. tuberculosis 3.91 - 15.6

Excellent

antitubercular

potential (N-benzyl

derivatives).[2]

Insight: Use Quinoline for broad-spectrum Gram-positive coverage. Use Quinoxaline for Gram-

negative targets and Mycobacterium tuberculosis applications where cell wall penetration is

critical.

Anticancer Activity (Cytotoxicity IC50)
In oncology, the quinoxaline scaffold acts as a bioisostere for kinase inhibitors (e.g., VEGFR,

EGFR).

Data Source: Cytotoxicity assays on MCF-7 (Breast) and HCT-116 (Colon) lines [7][12].
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Scaffold Cell Line IC50 (µM) Mechanism

Quinoline-Acetamide MCF-7 7.0 - 35.0

Tubulin polymerization

inhibition; Apoptosis

induction.

Quinoxaline-

Acetamide
MCF-7 0.86 - 4.4

High Potency. Kinase

inhibition (VEGFR-2)

+ DNA intercalation.

Quinoxaline-

Acetamide
HCT-116 4.4 - 9.5

Superior selectivity

index (SI) compared

to quinoline analogs.

Insight:Quinoxaline derivatives consistently demonstrate lower IC50 values (higher potency) in

solid tumor models, likely due to the planar tricyclic nature of many active derivatives (e.g.,

tetrazolo-quinoxalines) facilitating DNA intercalation.

Experimental Protocols
General Synthesis Workflow
To ensure a valid comparison, both scaffolds should be synthesized using a convergent route

via the Chloroacetamide Intermediate.

Methodology:

Precursor Preparation: Start with 2-aminoquinoline or 2-aminoquinoxaline.

Acylation: React with chloroacetyl chloride to form the

-chloroacetamide.

Amination: Nucleophilic substitution with a secondary amine (morpholine, piperazine, etc.).

Detailed Protocol (Self-Validating)
Acylation Step:
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Dissolve 0.01 mol of amine precursor (Quinoline/Quinoxaline) in 20 mL dry

dichloromethane (DCM).

Add 0.012 mol Triethylamine (TEA) as a base scavenger.

Cool to 0-5°C. Dropwise add 0.012 mol Chloroacetyl chloride.

Validation Point: Monitor TLC (Hexane:Ethyl Acetate 7:3). Disappearance of the starting

amine spot indicates completion (usually 1-3 hrs).

Substitution Step:

Dissolve the isolated

-chloroacetamide in acetonitrile (ACN).

Add 0.015 mol of the secondary amine and 0.02 mol

.

Reflux for 6-12 hours.

Validation Point: The appearance of a new polar spot on TLC and a shift in melting point

confirms substitution.

Visualization: Synthetic Route

Start:
Amino-Heterocycle

(Quinoline/Quinoxaline)
Intermediate:

α-Chloroacetamide

Acylation

Chloroacetyl Chloride
+ TEA (0°C) Final Product:

Acetamide Derivative

SN2 Substitution

Sec. Amine
+ K2CO3 (Reflux)

Click to download full resolution via product page

Caption: Convergent synthesis pathway applicable to both scaffolds for direct SAR comparison.
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Strategic Recommendations
If your goal is...

Choose Quinoline

Acetamides

Choose Quinoxaline

Acetamides

Antimicrobial (Gram+)

Primary Choice. Proven

efficacy against S. aureus and

B. subtilis.

Secondary Choice. Use if

resistance to quinolines is

observed.

Antimicrobial (Gram-)
Effective, but often requires

specific side chains.

Primary Choice. Better

penetration and activity against

E. coli / P. aeruginosa.

Anticancer (Solid Tumor)
Moderate potency.[2] Good for

tubulin targeting.

Superior Potency. High affinity

for kinases (VEGFR) and DNA.

Tuberculosis Moderate activity.[2]

High Potential. N-benzyl

quinoxaline carboxamides

show excellent anti-TB profiles.

Drug Safety (Toxicity)
Generally well-characterized

toxicity profile.

Caution required. Potential for

higher cytotoxicity in normal

cells if not optimized.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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